molecular formula C22H46NO7P B12401694 1-Myristoyl-d27-sn-glycero-3-phosphocholine

1-Myristoyl-d27-sn-glycero-3-phosphocholine

Cat. No.: B12401694
M. Wt: 494.7 g/mol
InChI Key: VXUOFDJKYGDUJI-OHCOFYKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-d27-sn-glycero-3-phosphocholine involves the deuteration of myristoyl groups. The process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent . The reaction conditions often require controlled temperature and pressure to ensure the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. The deuterated fatty acids are synthesized and then esterified with glycerophosphocholine. The final product is purified using techniques such as chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Myristoyl-d27-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of oxidized phospholipids.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted phospholipids, depending on the reagents and conditions used .

Scientific Research Applications

1-Myristoyl-d27-sn-glycero-3-phosphocholine is valuable in various scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Myristoyl-d27-sn-glycero-3-phosphocholine is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research studies. This makes it particularly valuable for experiments requiring precise measurements and analysis .

Properties

Molecular Formula

C22H46NO7P

Molecular Weight

494.7 g/mol

IUPAC Name

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2

InChI Key

VXUOFDJKYGDUJI-OHCOFYKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

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